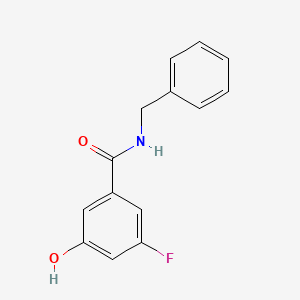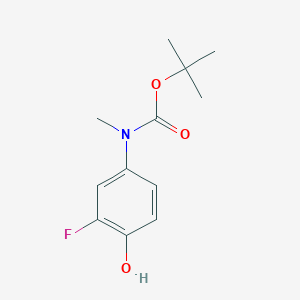
Tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate: is a chemical compound with the molecular formula C11H14FNO3 and a molecular weight of 227.23 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a fluoro-substituted phenyl ring, and a carbamate functional group. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate typically involves the reaction of 3-fluoro-4-hydroxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while nucleophilic substitution can introduce various functional groups onto the aromatic ring .
科学研究应用
Chemistry: In chemistry, tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the fluoro group can enhance binding affinity to certain enzymes, making it a valuable tool in drug discovery .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .
作用机制
The mechanism of action of tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .
相似化合物的比较
- Tert-butyl N-(3-fluoro-4-methoxyphenyl)-N-methylcarbamate
- Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-methylcarbamate
- Tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-ethylcarbamate
Uniqueness: Tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate is unique due to the presence of both fluoro and hydroxyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(16)14(4)8-5-6-10(15)9(13)7-8/h5-7,15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMKUSMTXAFFRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Fluoro-5-[(piperidin-1-yl)carbonyl]phenol](/img/structure/B8033502.png)
![3-Fluoro-5-[(morpholin-4-yl)carbonyl]phenol](/img/structure/B8033508.png)
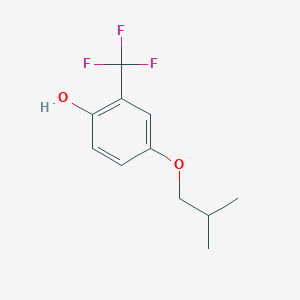
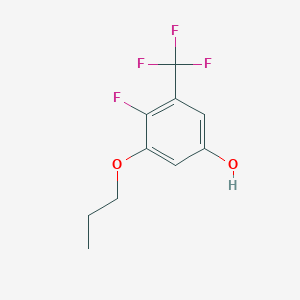
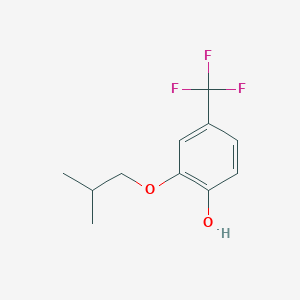

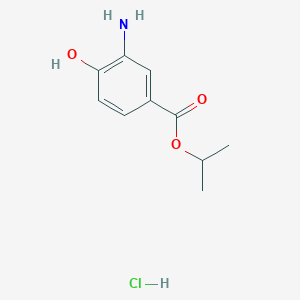

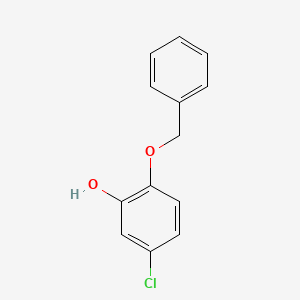
![3-Chloro-5-[(piperidin-1-yl)carbonyl]phenol](/img/structure/B8033569.png)
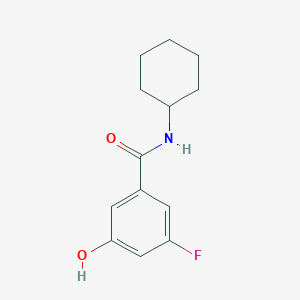
![3-[(Tert-butyldimethylsilyl)oxy]-4-methoxyphenol](/img/structure/B8033582.png)
